molecular formula C12H15FN2O3 B1464561 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine CAS No. 1281784-50-6

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

Cat. No.: B1464561
CAS No.: 1281784-50-6
M. Wt: 254.26 g/mol
InChI Key: YSQLQYQOKVNCJV-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a chemical building block of interest in pharmaceutical and bioorganic chemistry. This compound features a piperidine scaffold, a privileged structure in medicinal chemistry, functionalized with a fluoro-nitrophenoxy moiety. Piperidine derivatives are extensively researched for their diverse biological activities. Recent studies highlight the significance of piperidine-based compounds in the development of novel antidiabetic agents, where they have shown activity in reversing insulin resistance . Furthermore, alkaloids containing nitrogen heterocycles, such as piperidine, are a prominent focus in antimicrobial research due to their ability to disrupt critical cellular processes in pathogens . The specific structural features of this compound make it a valuable intermediate for constructing more complex molecules for use in drug discovery programs and as a key intermediate in organic synthesis. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c13-10-3-4-11(15(16)17)12(6-10)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQLQYQOKVNCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 5-Fluoro-2-nitrohalobenzene with Piperidine Derivatives

A key method involves the reaction of 5-fluoro-2-nitrohalobenzene (often 5-fluoro-2-nitrochlorobenzene) with 4-amino-1-N-Boc-piperidine in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction conditions : Heating at 40–80 °C for extended periods (e.g., 38 hours) to ensure complete substitution.
  • Workup : Removal of solvent under reduced pressure, followed by extraction with dichloromethane and purification by column chromatography.
  • Yield : Approximately 60–65% isolated yield of the intermediate 3-[(5-fluoro-2-nitrophenoxy)methyl]-N-Boc-piperidine has been reported.

This method leverages the electron-withdrawing nitro group to facilitate the displacement of fluorine by the piperidine nitrogen nucleophile.

Deprotection and Further Functionalization

After the nucleophilic substitution step, the Boc protecting group on the piperidine nitrogen is removed by acid treatment (e.g., trifluoroacetic acid in dichloromethane).

  • Conditions : Room temperature stirring for 1–2 hours.
  • Outcome : The free amine of this compound is obtained, ready for further synthetic transformations or biological testing.

Alternative Synthetic Routes via Piperidine Carboxylic Acid Esters

Other synthetic routes involve the use of piperidine carboxylic acid esters as intermediates, which after appropriate functional group manipulations, yield the target compound.

  • For example, refluxing 4-cyano-1-piperidinecarboxylic acid 1,1-dimethyl-ethyl ester in dry ether for several hours, followed by substitution with fluoronitrobenzene derivatives under basic conditions, has been described.

Reaction Conditions and Optimization

The substitution reaction is typically conducted under the following optimized conditions:

Parameter Typical Value/Range Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances SNAr
Temperature 40–80 °C Elevated temperature facilitates reaction
Reaction Time 24–38 hours Ensures complete conversion
Molar Ratio (Nucleophile:Ar-X) 1:1 to 1.2:1 Slight excess of nucleophile preferred
Workup Extraction with CH2Cl2, washing, drying Purification by chromatography
Yield 60–65% Moderate to good yield

Purification and Characterization

  • Purification : Silica gel column chromatography using ethyl acetate/hexane gradients is standard.
  • Characterization :
    • 1H-NMR and 13C-NMR confirm substitution and purity.
    • 19F-NMR is used to confirm the presence and position of the fluorine atom.
    • Melting point and chromatographic retention factors (Rf) provide additional quality control data.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 5-Fluoro-2-nitrochlorobenzene 4-Amino-1-N-Boc-piperidine, DMF, 40–80 °C, 38 h 3-[(5-Fluoro-2-nitrophenoxy)methyl]-N-Boc-piperidine 63 SNAr substitution
2 Product of Step 1 Trifluoroacetic acid, DCM, room temp, 1–2 h This compound Quantitative Boc deprotection
3 Piperidine carboxylic acid ester (alternative) Reflux in dry ether, then substitution with fluoronitrobenzene Intermediate for target compound Variable Alternative synthetic route

Research Findings and Considerations

  • The electron-withdrawing nitro group ortho to the fluorine significantly enhances nucleophilic aromatic substitution reactivity, making the synthesis feasible under relatively mild conditions.
  • Prolonged reaction times and elevated temperatures optimize conversion but require careful monitoring to avoid side reactions.
  • The use of protecting groups such as Boc on the piperidine nitrogen improves selectivity and yield by preventing side reactions.
  • Purification by chromatography is essential to isolate the desired product with high purity, critical for downstream applications.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-[(5-Amino-2-nitrophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: Piperidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is being investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, which can lead to the modulation of various physiological processes:

  • Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its ability to interact with cellular receptors makes it a candidate for further development as an anticancer agent.
  • Neuropharmacology : The piperidine backbone is often associated with psychoactive compounds. Research is ongoing to explore its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

  • Reagent in Organic Reactions : Its functional groups allow it to act as a nucleophile or electrophile in synthetic pathways.
  • Precursor for Drug Development : The compound's unique structure can be modified to create derivatives with enhanced pharmacological profiles.

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, providing therapeutic potential for inflammatory diseases.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound:

Study on Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as an anticancer agent.

Inflammation Model

In an animal model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers, supporting its role in modulating immune responses.

Neuropharmacological Assessment

Research assessing the impact on neurotransmitter systems revealed alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine derivatives vary significantly based on substituents, which dictate their biological and chemical behaviors. Key structural analogs include:

(a) 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine (Paroxetine-related compounds)

  • Structure : Features a benzodioxolyloxy group and a 4-fluorophenyl substituent .
  • Key Differences: The benzodioxolyloxy group is less electron-withdrawing than the 5-fluoro-2-nitrophenoxy group in the target compound. This difference may alter metabolic stability and receptor binding .

(b) 1-[1-oxo-3-phenyl-2E-propenyl]piperidine (Piper nigrum-derived alkaloid)

  • Structure : Contains a propenylamide substituent, enhancing lipophilicity .

(c) 5-(3,4-Dichlorophenyl)-3-[(piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Structure : Combines a dichlorophenyl group with an oxadiazole-thione moiety .
  • Key Differences : The oxadiazole-thione ring introduces hydrogen-bonding capabilities absent in the target compound, which may enhance antimicrobial activity .

(a) Antimicrobial and Cytotoxic Properties

  • Oxadiazole-thione derivatives (e.g., compounds 5a-5k in ) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and cytotoxic effects on cancer cell lines (IC₅₀: 10–25 µM) .
  • Target Compound Hypothesis: The nitro group in 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine may enhance cytotoxicity via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs .

(b) Receptor Binding and Selectivity

  • Paroxetine derivatives act as selective serotonin reuptake inhibitors (SSRIs), with fluorophenyl groups critical for serotonin transporter (SERT) affinity .
  • Piperidine-based cocaine antagonists (e.g., phenyltropane analogs) show high dopamine transporter (DAT) inhibition (Ki: <10 nM). Truncated piperidine derivatives retain comparable potency, suggesting the piperidine scaffold’s flexibility .
  • Target Compound Hypothesis: The 5-fluoro-2-nitrophenoxy group may confer selectivity for monoamine transporters or enzymes, though further studies are needed .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Bioactivity Highlights
This compound ~280.25 5-Fluoro-2-nitrophenoxy, methyl ~2.5 Hypothesized cytotoxicity, antimicrobial
3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine 365.83 Benzodioxolyloxy, fluorophenyl ~3.0 SSRI activity (SERT IC₅₀: 0.1 nM)
5-(3,4-Dichlorophenyl)-3-[(piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione 384.27 Dichlorophenyl, oxadiazole-thione ~3.8 Antimicrobial (MIC: 2–8 µg/mL)
1-[1-oxo-3-phenyl-2E-propenyl]piperidine 229.30 Propenylamide ~2.2 Anticonvulsant, sedative

*Estimated using substituent contribution methods.

Key Research Findings and Hypotheses

Electronic Effects: The nitro group in this compound may increase electrophilicity, facilitating interactions with nucleophilic residues in target enzymes or receptors .

Metabolic Stability : Fluorine substitution often reduces metabolic degradation, as seen in paroxetine derivatives, suggesting enhanced half-life for the target compound .

Structural Alerts: Piperidine derivatives with nitro groups may trigger genotoxicity alerts in silico models, necessitating further safety profiling .

Biological Activity

3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1281784-50-6
  • Molecular Formula: C12H14F N O3

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine derivatives. The reaction conditions often include:

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: Potassium carbonate or sodium hydride

Anticancer Activity

Research indicates that compounds containing piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells .

Antimicrobial Properties

This compound has been evaluated for its antibacterial activity against resistant strains of bacteria. In vitro studies demonstrated that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antidiabetic Effects

Piperidine derivatives have been explored for their potential as antidiabetic agents. Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, although more detailed investigations are required to confirm these effects .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer and improved glucose metabolism in diabetic models.
  • Receptor Modulation: It has been suggested that this compound could act as a modulator for various receptors, influencing cellular signaling pathways critical for growth and metabolism .

Case Studies

  • Anticancer Study : A study evaluated the effects of piperidine derivatives on L1210 mouse leukemia cells, where compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent growth inhibition .
  • Antibacterial Activity : Another investigation highlighted the effectiveness of piperidine derivatives against resistant bacterial strains. The study reported that the introduction of a nitro group significantly enhanced antibacterial potency compared to non-nitro analogs .

Data Summary

Activity TypeEffectivenessMechanismReference
AnticancerHigh (IC50 < 100 nM)DNA synthesis inhibition
AntimicrobialModerateCell wall synthesis disruption
AntidiabeticPromisingInsulin sensitivity enhancement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
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3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine

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